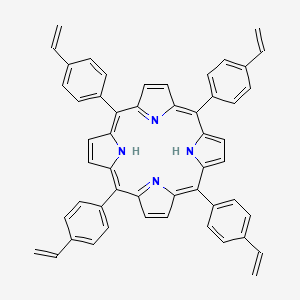
Tetra(4'-vinylphenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(4’-vinylphenyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of four vinylphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds known for their distinctive macrocyclic structure, which consists of four pyrrole-type rings linked by methine bridges. These compounds are notable for their roles in biological systems, such as the core of heme in hemoglobin and chlorophyll in photosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetra(4’-vinylphenyl)porphyrin typically involves the condensation of 4-Β-halogenethylbenzaldehyde with pyrrole, followed by dehydrohalogenation of the resulting tetra(4’-halogenethylphenyl)porphyrins
Industrial Production Methods: While specific industrial production methods for tetra(4’-vinylphenyl)porphyrin are not extensively documented, the general approach involves large-scale synthesis using similar condensation and dehydrohalogenation reactions. The use of acidic ionic liquids as catalytic media has been explored to improve the efficiency and yield of porphyrin synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Tetra(4’-vinylphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl groups can be reduced to form ethylphenyl groups.
Substitution: The vinyl groups can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Ethylphenyl-substituted porphyrins.
Substitution: Halogenated or nitrated porphyrins.
Wissenschaftliche Forschungsanwendungen
Tetra(4’-vinylphenyl)porphyrin has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which tetra(4’-vinylphenyl)porphyrin exerts its effects is primarily related to its ability to interact with light and generate reactive oxygen species (ROS). Upon light irradiation, the porphyrin ring absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis . This property is particularly useful in photodynamic therapy for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Tetra(4-aminophenyl)porphyrin (TAPP): Similar structure but with amino groups instead of vinyl groups.
Tetra(4-carboxyphenyl)porphyrin (TCPP): Contains carboxyl groups, making it more hydrophilic and suitable for biomedical applications.
Tetra(4-pyridyl)porphyrin (TPyP): Features pyridyl groups, enhancing its ability to form coordination complexes with metals.
Uniqueness: Tetra(4’-vinylphenyl)porphyrin is unique due to the presence of vinyl groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound for the development of new materials and applications in various fields .
Eigenschaften
Molekularformel |
C52H38N4 |
|---|---|
Molekulargewicht |
718.9 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(4-ethenylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C52H38N4/c1-5-33-9-17-37(18-10-33)49-41-25-27-43(53-41)50(38-19-11-34(6-2)12-20-38)45-29-31-47(55-45)52(40-23-15-36(8-4)16-24-40)48-32-30-46(56-48)51(44-28-26-42(49)54-44)39-21-13-35(7-3)14-22-39/h5-32,53,56H,1-4H2 |
InChI-Schlüssel |
XQIAXXYRVQWCDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C=C)C8=CC=C(C=C8)C=C)C=C4)C9=CC=C(C=C9)C=C)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


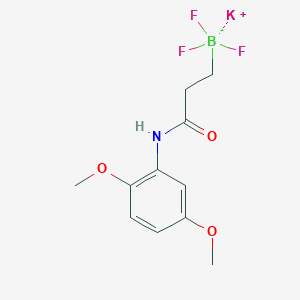


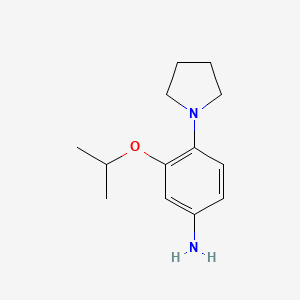
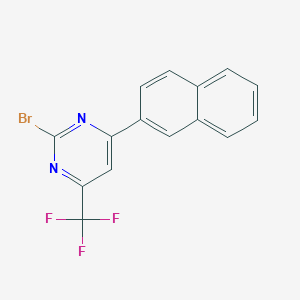
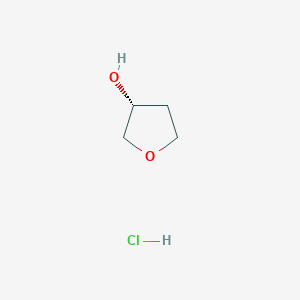

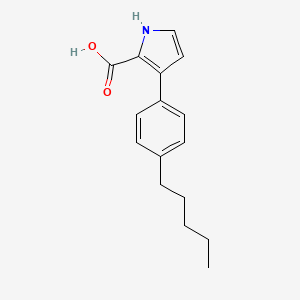



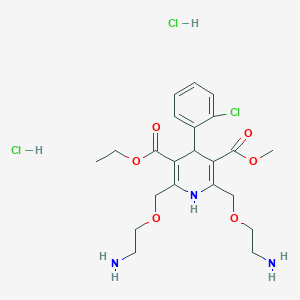
![3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13727384.png)
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
